molecular formula C10H8FN3O B1338312 N-(2-fluorophenyl)-1H-imidazole-5-carboxamide CAS No. 102186-93-6

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide

Cat. No. B1338312
M. Wt: 205.19 g/mol
InChI Key: DPYAJCSMMZRZDO-UHFFFAOYSA-N
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Description

The compound "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, such as antiallergic, anticancer, and antiproliferative effects .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including ring closure, Suzuki reactions, hydrolysis, and amidation . For instance, the synthesis of a similar compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was achieved through these reactions, and the structure was confirmed by various spectroscopic methods . Another example is the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which utilized nitro reductive cyclization . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide".

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-fluorophenyl)-1H-imidazole-5-carboxamide" has been studied using X-ray diffraction and density functional theory (DFT) . For example, the crystal structure of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was analyzed, revealing temperature-dependent polymorphism and the importance of intermolecular interactions . Similarly, DFT was used to compare the molecular structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide with X-ray diffraction data, showing consistency between the theoretical and experimental structures .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the substituents on the ring. For instance, the N-oxide oxygen atom in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide acts as a hydrogen bonding acceptor, which is a strong charge-assisted non-covalent interaction . The presence of fluorine can also affect the electronic properties and reactivity of the compound, as seen in the synthesis and biological evaluation of various fluorinated benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter these properties, potentially leading to increased biological activity or altered pharmacokinetics. For example, the antiallergic activity of N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide was found to be much higher than that of disodium cromoglycate, a standard antiallergic drug . The antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters against breast cancer cell lines were also notable, with some compounds showing greater activity than cisplatin .

Scientific Research Applications

Structural Elucidation and Chemical Synthesis

The compound N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, with its complex structure, plays a crucial role in the structural elucidation of related compounds. Girreser, Rösner, and Vasilev (2016) showcased the intricate process of determining the structure of a cannabimimetic designer drug, utilizing nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques. Their study emphasized the importance of comparing predicted and observed chemical shifts, particularly in carbon atoms, to accurately identify the compound’s structure (Girreser, Rösner & Vasilev, 2016). Similarly, McLaughlin et al. (2016) identified and characterized a 'research chemical,' highlighting the potential for mislabeling in the realm of research chemicals and the necessity for thorough analytical characterization to ensure accurate identification (McLaughlin et al., 2016).

Crystallography and Molecular Analysis

The compound’s structure and derivatives have also been a focus in crystallography and molecular analysis studies. Qin et al. (2019) conducted a comprehensive analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, revealing its molecular structure through various spectroscopic methods and X-ray diffraction. The study utilized density functional theory (DFT) to validate the molecular structure, providing insights into the compound's physicochemical properties (Qin et al., 2019).

Development of Chemical Reactions

In the realm of chemical synthesis, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using the Migita reaction. They developed this reaction into a general method for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates for pharmaceuticals (Norris & Leeman, 2008).

Polymorphism and Intermolecular Interactions

Rybarczyk-Pirek et al. (2014) discussed the temperature-dependent polymorphism of a derivative, emphasizing the role of intermolecular contacts in crystal packing. The study highlighted the intricate molecular rearrangements in the crystal state and the significance of intramolecular hydrogen bonding (Rybarczyk-Pirek et al., 2014).

Anticancer Research

In the field of medicinal chemistry, Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. Their research provides valuable insights into the cytotoxic activities of these compounds, marking their potential in developing chemotherapeutic agents (Karki et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAJCSMMZRZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide

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